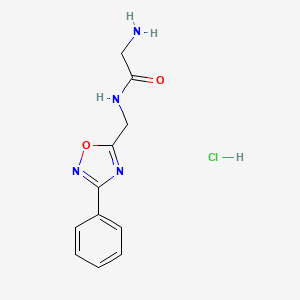

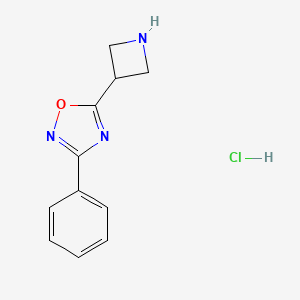

2-氨基-N-((3-苯基-1,2,4-恶二唑-5-基)甲基)乙酰胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-amino-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide hydrochloride” is a chemical compound that belongs to the class of 1,2,4-oxadiazoles . The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .

Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The method allows to obtain structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis

The structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .Chemical Reactions Analysis

The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom . Moreover, 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .科学研究应用

合成与表征

- 新型恶二唑衍生物的 NMR 研究:合成了一种含有苯并咪唑部分的新型 1,3,4-恶二唑衍生物,展示了通过 NMR 和其他技术确定的化合物的结构,说明了合成恶二唑衍生物以用于各种应用的方法学进步 (李英军,2012)。

- 抗菌剂:恶二唑-2-基硫代-N-苯基乙酰胺衍生物的合成显示出显着的抗菌活性,表明了开发新型抗菌药物的潜力 (K. Ramalingam, D. Ramesh, B. Sreenivasulu, 2019)。

生物活性

- 抗菌活性:对新型 2-氨基-1,3,4-恶二唑衍生物的研究揭示了抗伤寒沙门氏菌活性,支持了恶二唑化合物在治疗细菌感染中的作用 (E. Salama, 2020)。

- 高能材料合成:基于 3-氨基-4-(5-甲基-1,2,4-恶二唑-3-基)呋喃的钝感高能材料的制备,为开发在炸药和推进剂中具有潜在应用的新材料提供了一条途径 (于琼等,2017)。

抗菌和溶血活性

- 合成和溶血活性:合成了一系列 2-[[5-烷基/芳基烷基-1,3,4-恶二唑-2-基]硫代]-N-[4-(4-吗啉基)苯基]乙酰胺,并显示出活性抗菌性能,溶血活性最小,表明具有安全治疗应用的潜力 (Samreen Gul 等,2017)。

化学合成效率

- 高效合成方法:开发了一种合成 2-(3-芳基-1,2,4-恶二唑-5-基)-N-苯基乙酰胺衍生物的高效方法,展示了用于生产恶二唑化合物的化学合成技术的进步 (K. Srivani 等,2018)。

药物开发与评价

- CRMP 1 抑制剂:1,3,4-恶二唑衍生物作为塌陷反应介导蛋白 1 (CRMP 1) 抑制剂的设计、合成和药理学评价表明了治疗小细胞肺癌的潜力,展示了恶二唑化合物的治疗应用 (Ishan I. Panchal 等,2020)。

作用机制

Target of Action

It is known that 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They have also been used as agents for the treatment of age-related diseases , antimicrobials , and Sirtuin 2 inhibitors .

Mode of Action

The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focuses . The intramolecular hydrogen bonding between the N atom of the oxadiazole moiety and the NH2 group has been revealed .

Biochemical Pathways

1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak o–n bond, which is actively employed in organic synthesis .

Pharmacokinetics

The compound’s structure suggests it may have good bioavailability due to the presence of the 1,2,4-oxadiazole ring, which is a common feature in many pharmaceuticals .

Result of Action

1,2,4-oxadiazole derivatives have been recognized for their therapeutic effects in various conditions, including cancer, age-related diseases, microbial infections, and more .

Action Environment

The synthesis of 2- (1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a naoh–dmso medium at ambient temperature has been reported .

未来方向

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . In addition to medicinal application, these heterocycles were utilized for the development of energetic materials, fluorescent dyes, OLEDs, sensors, as well as insecticides .

属性

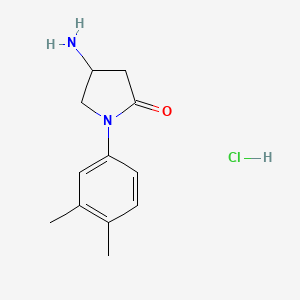

IUPAC Name |

2-amino-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2.ClH/c12-6-9(16)13-7-10-14-11(15-17-10)8-4-2-1-3-5-8;/h1-5H,6-7,12H2,(H,13,16);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOFWAOUIOZDNNX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1435804-72-0 |

Source

|

| Record name | Acetamide, 2-amino-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1435804-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-amino-4H,5H,6H,7H,8H-thieno[3,2-b]azepin-5-one hydrochloride](/img/structure/B1377754.png)

methanol](/img/structure/B1377757.png)

![2-[4-(Aminomethyl)piperidin-1-yl]benzonitrile hydrochloride](/img/structure/B1377762.png)

methanol](/img/structure/B1377765.png)

![2-Amino-6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-3-ium bromide](/img/structure/B1377766.png)

![3-allyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1377769.png)